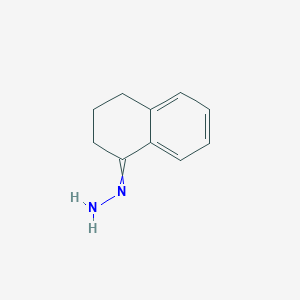![molecular formula C9H11BrN2O B8566327 N-[2-(5-bromopyridin-2-yl)ethyl]acetamide](/img/structure/B8566327.png)
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group attached to the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromopyridin-2-yl)ethyl]acetamide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include N-oxides, de-brominated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-[2-(5-bromopyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a different acetamide group.
(5-Bromo-pyridin-2-yl)-hydrazine: Contains a hydrazine group instead of an ethyl chain.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Features a benzamide group and a methyl-substituted pyridine ring .
Uniqueness
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide is unique due to its specific combination of a bromine-substituted pyridine ring and an acetamide group attached to an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
N-[2-(5-bromopyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-7(13)11-5-4-9-3-2-8(10)6-12-9/h2-3,6H,4-5H2,1H3,(H,11,13) |
InChI-Schlüssel |
IKQBRTHQSDTBMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8566250.png)






![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)






